molecular formula C15H16BrNO2 B2600951 3-(2-Bromophenyl)-N-[2-(furan-3-YL)ethyl]propanamide CAS No. 1798029-19-2

3-(2-Bromophenyl)-N-[2-(furan-3-YL)ethyl]propanamide

Cat. No.: B2600951
CAS No.: 1798029-19-2
M. Wt: 322.202
InChI Key: QOGMOKCRGHDWAP-UHFFFAOYSA-N
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Description

3-(2-Bromophenyl)-N-[2-(furan-3-YL)ethyl]propanamide is an organic compound that features a bromophenyl group and a furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Bromophenyl)-N-[2-(furan-3-YL)ethyl]propanamide typically involves the following steps:

    Formation of the Bromophenyl Intermediate: The initial step involves the bromination of phenyl compounds to form the 2-bromophenyl intermediate.

    Coupling with Furan Derivative: The bromophenyl intermediate is then coupled with a furan derivative through a series of reactions, including nucleophilic substitution and amide formation.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale bromination and coupling reactions under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3-(2-Bromophenyl)-N-[2-(furan-3-YL)ethyl]propanamide undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized under specific conditions to form furan derivatives.

    Reduction: The bromophenyl group can be reduced to form phenyl derivatives.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Oxidized furan derivatives.

    Reduction: Reduced phenyl derivatives.

    Substitution: Substituted phenyl derivatives with various functional groups.

Scientific Research Applications

3-(2-Bromophenyl)-N-[2-(furan-3-YL)ethyl]propanamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(2-Bromophenyl)-N-[2-(furan-3-YL)ethyl]propanamide involves its interaction with specific molecular targets and pathways. The bromophenyl group and furan ring can interact with enzymes and receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3-(2-Bromophenyl)-2-furyl-2-cyano-2-propenoate: A compound with a similar bromophenyl and furan structure.

    2-(Furan-3-yl)ethanamine hydrochloride: A furan derivative with different functional groups.

Uniqueness

3-(2-Bromophenyl)-N-[2-(furan-3-YL)ethyl]propanamide is unique due to its specific combination of a bromophenyl group and a furan ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for various research and industrial applications.

Properties

IUPAC Name

3-(2-bromophenyl)-N-[2-(furan-3-yl)ethyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16BrNO2/c16-14-4-2-1-3-13(14)5-6-15(18)17-9-7-12-8-10-19-11-12/h1-4,8,10-11H,5-7,9H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOGMOKCRGHDWAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CCC(=O)NCCC2=COC=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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